In-Depth Technical Guide: 1-methyl-1H-1,2,4-triazole-5-carbaldehyde
In-Depth Technical Guide: 1-methyl-1H-1,2,4-triazole-5-carbaldehyde
CAS Number: 99651-37-3
This technical guide provides a comprehensive overview of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis, and potential biological activities, presenting data in a structured format for ease of reference and comparison.
Chemical and Physical Properties
1-methyl-1H-1,2,4-triazole-5-carbaldehyde is an organic compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms.[1] Its core structure, featuring a methyl group and a carbaldehyde substituent, makes it a versatile intermediate in organic synthesis.[1]
Table 1: Physicochemical Properties of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde [1]
| Property | Value |
| CAS Number | 99651-37-3 |
| Molecular Formula | C₄H₅N₃O |
| Molecular Weight | 111.1 g/mol |
| IUPAC Name | 1-methyl-1H-1,2,4-triazole-5-carbaldehyde |
| Canonical SMILES | CN1C=NC=C1C=O |
| InChI Key | OJBNZAZUTPLWDT-UHFFFAOYSA-N |
Synthesis Protocols
The primary synthetic route to 1-methyl-1H-1,2,4-triazole-5-carbaldehyde is through nucleophilic substitution.[1] This method involves the lithiation of 1-methyl-1H-1,2,4-triazole followed by formylation.[1] An alternative, though less detailed in the literature for this specific compound, is through cyclocondensation reactions.[1]
Experimental Protocol: Nucleophilic Substitution
This protocol is based on the lithiation of 1-methyl-1,2,4-triazole and subsequent formylation with dimethylformamide (DMF).[1]
Materials:
-
1-methyl-1,2,4-triazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether (Et₂O)
-
Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Argon gas supply
Procedure:
-
A solution of 1-methyl-1,2,4-triazole (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an argon atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq) is added dropwise to the cooled solution while maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1 hour.
-
Dimethylformamide (1.2 eq) is then added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature.
-
The aqueous layer is separated and extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification is achieved via column chromatography on silica gel.
Table 2: Synthesis Reaction Data [1]
| Parameter | Value |
| Starting Material | 1-methyl-1,2,4-triazole |
| Key Reagents | n-Butyllithium, Dimethylformamide |
| Solvent | Diethyl ether |
| Reaction Temperature | -78 °C |
| Reported Yield | 67.7% |
Below is a visual representation of the nucleophilic substitution workflow.
Caption: Workflow for the synthesis of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde.
Biological Activity and Applications
Derivatives of 1,2,4-triazole are well-established in medicinal chemistry, exhibiting a broad range of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[1] While specific quantitative data for 1-methyl-1H-1,2,4-triazole-5-carbaldehyde is limited in publicly available literature, its structural motifs suggest potential for biological activity.
The triazole ring is a key pharmacophore in many antifungal agents, which typically function by inhibiting the enzyme lanosterol 14α-demethylase, a critical component in the ergosterol biosynthesis pathway in fungi. Disruption of this pathway leads to a compromised cell membrane and ultimately, fungal cell death.
The following diagram illustrates the general mechanism of action for many triazole-based antifungal drugs.
Caption: Inhibition of ergosterol biosynthesis by triazole antifungal agents.
Beyond its potential as a bioactive molecule, 1-methyl-1H-1,2,4-triazole-5-carbaldehyde serves as a valuable building block in organic synthesis.[1] The aldehyde functional group allows for a variety of chemical transformations, enabling the synthesis of more complex molecules for applications in materials science and the development of novel agrochemicals.[1] The triazole moiety can also act as a ligand in coordination chemistry, forming stable complexes with metal ions.[1]
Conclusion
1-methyl-1H-1,2,4-triazole-5-carbaldehyde is a compound with significant potential in various scientific fields. While detailed experimental data on its physicochemical properties and specific biological activities are not extensively documented, its synthesis is achievable through established methods. The structural features of this molecule suggest it is a promising candidate for further investigation, particularly in the development of new therapeutic agents and advanced materials. Further research is warranted to fully elucidate its properties and potential applications.
